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molecular formula C7HF13O2<br>C6F13COOH B143605 Perfluoroheptanoic acid CAS No. 375-85-9

Perfluoroheptanoic acid

Cat. No. B143605
M. Wt: 364.06 g/mol
InChI Key: ZWBAMYVPMDSJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04098806

Procedure details

44.6 g. of C6F13I and 12 g. of ethyl carbonate are dissolved in 30 ml. of DMSO and added slowly to a dispersion of 18 g. of zinc-copper couple in 40 ml. of DMSO. At the end of the addition, which lasts 3 hours, the reaction mixture is centrifuged and by decanting a yellow liquid is obtained and identified by comparison of NMR and infrared spectra with that of a sample of C6F13COOC2H5 prepared by esterification of the acid, C6F13COOH, obtained by reaction of C6F13I and of CO2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name

Identifiers

REACTION_CXSMILES
[C:1]([I:20])([C:4]([C:7]([C:10]([C:13]([C:16]([F:19])([F:18])[F:17])([F:15])[F:14])([F:12])[F:11])([F:9])[F:8])([F:6])[F:5])([F:3])[F:2].[C:21](=O)([O-:25])[O:22]CC.C(C(OCC)=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(C(O)=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F>[Cu].[Zn].CS(C)=O>[C:1]([I:20])([C:4]([C:7]([C:10]([C:13]([C:16]([F:17])([F:18])[F:19])([F:14])[F:15])([F:12])[F:11])([F:9])[F:8])([F:6])[F:5])([F:3])[F:2].[C:21](=[O:25])=[O:22] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)I
Step Two
Name
ethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)([O-])=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)C(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)C(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu].[Zn]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
At the end of the addition, which
CUSTOM
Type
CUSTOM
Details
by decanting a yellow liquid
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)I
Name
Type
product
Smiles
C(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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